1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-4-phenylpiperazine
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Overview
Description
1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 2,2-dimethyl-4-phenyloxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized by reacting 2,2-dimethyl-1,3-propanediol with phenylmagnesium bromide in the presence of a suitable catalyst.
Alkylation of Piperazine: The piperazine ring is alkylated using 1-bromo-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethane under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine
- 1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]pyrrolidin-1-ium chloride
Comparison: Compared to similar compounds, 1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-phenylpiperazine exhibits unique structural features that may confer distinct biological activities and chemical reactivity. Its specific substitution pattern and the presence of both phenyl and oxane groups contribute to its uniqueness.
Properties
Molecular Formula |
C25H34N2O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C25H34N2O/c1-24(2)21-25(14-20-28-24,22-9-5-3-6-10-22)13-15-26-16-18-27(19-17-26)23-11-7-4-8-12-23/h3-12H,13-21H2,1-2H3 |
InChI Key |
NDQBUUXGNKMAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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